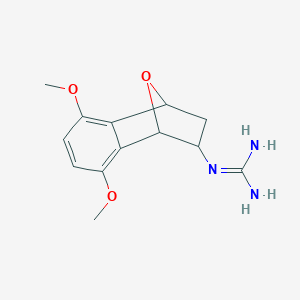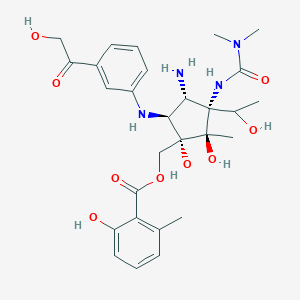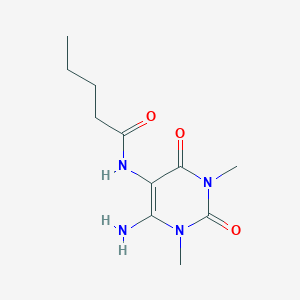
N-(2-Aminophenyl)pyridin-4-carboxamid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(2-aminophenyl)pyridine-4-carboxamide derivatives often involves multi-component reactions that enable the formation of complex structures from simpler precursors. A study by Jayarajan et al. (2019) detailed the water-mediated synthesis of closely related compounds, showcasing the utility of three-component reactions involving malonamide, aldehyde, and malononitrile in the presence of a base at room temperature (Jayarajan et al., 2019). This methodology highlights the efficiency and versatility of synthesizing N-(2-aminophenyl)pyridine-4-carboxamide analogs.
Molecular Structure Analysis
The molecular structure of N-(2-aminophenyl)pyridine-4-carboxamide derivatives is characterized by advanced spectroscopic and computational methods. Techniques such as FT-IR, NMR, and X-ray diffraction are crucial for elucidating the structural aspects of these compounds. Computational chemistry methods complement these experimental techniques by providing insights into the electronic structure and potential reactivity of the molecules (Jayarajan et al., 2019).
Chemical Reactions and Properties
The reactivity of N-(2-aminophenyl)pyridine-4-carboxamide derivatives with various metal ions has been explored, demonstrating the formation of complex chelates. Studies by Kabanos and Tsangaris (1984) on similar compounds have shown that metal ions such as Co(II), Ni(II), Cu(II), and Pd(II) can promote amide deprotonation upon coordination, leading to the formation of stable metal complexes. This reactivity is significant for understanding the coordination chemistry of N-(2-aminophenyl)pyridine-4-carboxamide derivatives and their potential applications in catalysis and material science (Kabanos & Tsangaris, 1984).
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Aktivitäten
Diese Verbindung ist Teil der Pyrimidin-Familie, von der festgestellt wurde, dass sie entzündungshemmende Wirkungen hat . Es ist bekannt, dass Pyrimidine den Ausdruck und die Aktivität bestimmter wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbarer Stickoxidsynthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotriene und einiger Interleukine hemmen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Mittel .
Urease-Inhibitoren
Pyridin-Carboxamid-Derivate, einschließlich “N-(2-Aminophenyl)pyridin-4-carboxamid”, wurden als Urease-Inhibitoren untersucht . Urease ist ein Enzym, das die Hydrolyse von Harnstoff zu Kohlendioxid und Ammoniak katalysiert, und seine Hemmung kann bei der Behandlung verschiedener lebensbedrohlicher Erkrankungen wie Magen- und Zwölffingerdarmkrebs helfen .
Entwicklung von Krebsmedikamenten
Die Verbindung wurde bei der Gestaltung von Krebsmedikamenten verwendet, indem die Breakpoint Cluster Abl (Bcr-Abl) und die HDAC-inhibitorische Aktivität in einem Molekül kombiniert wurden . Die entwickelten Verbindungen haben eine inhibitorische Aktivität gegen Bcr-Abl und HDAC1 gezeigt, die wichtige Ziele in der Krebstherapie sind .
Synthese neuer Pyrimidin-Analoga
Die Verbindung kann bei der Synthese neuer Pyrimidin-Analoga verwendet werden, die verbesserte entzündungshemmende Aktivitäten mit minimaler Toxizität aufweisen . Dies wird durch eine detaillierte Struktur-Wirkungs-Beziehungsanalyse (SAR) erreicht .
Molekular-Docking-Studien
Die Verbindung wurde in molekularen Docking-Studien verwendet, um die Bindungsart des aktiven Pyridin-Carbothioamids mit dem Enzym Urease zu demonstrieren
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to targetT. brucei farnesyl diphosphate synthase (TbFPPS) , antimalarial kinase , and enoyl acyl reductase .
Mode of Action
It’s suggested that similar compounds act viaTbFPPS inhibition , antimalarial kinase inhibition , and enoyl acyl reductase inhibition .
Biochemical Pathways
Similar compounds have been found to affect pathways related totrypanosomal , antimalarial , and anti-TB agents .
Pharmacokinetics
Similar compounds have been found to have appropriate predicted adme properties .
Result of Action
Similar compounds have been found to have inhibitory activity againstM. tuberculosis growth in macrophages .
Eigenschaften
IUPAC Name |
N-(2-aminophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9/h1-8H,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPHVELTLHFPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360660 | |
| Record name | N-(2-Aminophenyl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105101-25-5 | |
| Record name | N-(2-Aminophenyl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)








![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine](/img/structure/B25270.png)

